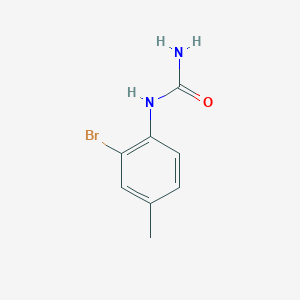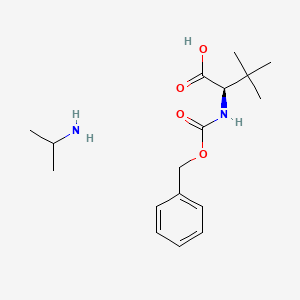
(E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide, also known as DMHP, is a synthetic compound that has been the subject of scientific research due to its potential pharmacological properties. The compound belongs to the class of cyclohexylamines and has been found to have a unique mechanism of action that makes it a promising candidate for therapeutic applications.
Mécanisme D'action
(E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide has a unique mechanism of action that involves the modulation of the sigma-1 receptor. The compound has been found to bind to this receptor and modulate its activity, which can lead to changes in cellular signaling pathways. This mechanism of action is different from other compounds that target the sigma-1 receptor, which makes this compound a promising candidate for therapeutic applications.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. The compound has been found to have neuroprotective properties, which may have implications for the treatment of neurodegenerative disorders such as Alzheimer's disease. This compound has also been found to have analgesic properties, which may have implications for the treatment of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide has several advantages for use in lab experiments. The compound is stable and can be easily synthesized using standard laboratory techniques. This compound also has a unique mechanism of action, which makes it a promising candidate for therapeutic applications. However, there are also some limitations to the use of this compound in lab experiments. The compound is relatively new, and more research is needed to fully understand its pharmacological properties. Additionally, the compound has not yet been tested in clinical trials, which means that its safety and efficacy are not yet fully known.
Orientations Futures
There are several future directions for research on (E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide. One area of interest is the potential use of the compound for the treatment of neurodegenerative disorders such as Alzheimer's disease. This compound has been found to have neuroprotective properties, which may make it a promising candidate for the development of new therapies. Another area of interest is the potential use of this compound for the treatment of chronic pain. The compound has been found to have analgesic properties, which may have implications for the development of new pain medications. Finally, more research is needed to fully understand the pharmacological properties of this compound and its potential uses in various therapeutic applications.
Méthodes De Synthèse
(E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis involves the use of a palladium-catalyzed coupling reaction between 4-chloro-3-nitropyridine and cyclohexylamine, followed by reduction of the nitro group using iron powder in the presence of acetic acid. The resulting amine is then reacted with 2-bromo-4'-dimethylaminobutyrophenone to produce this compound.
Applications De Recherche Scientifique
(E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide has been the subject of scientific research due to its potential therapeutic applications. The compound has been found to have an affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes. Studies have shown that this compound can modulate the activity of this receptor, which may have implications for the treatment of various neurological and psychiatric disorders.
Propriétés
IUPAC Name |
(E)-4-(dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-20(2)12-4-6-16(21)19-15-7-9-17(22,10-8-15)14-5-3-11-18-13-14/h3-6,11,13,15,22H,7-10,12H2,1-2H3,(H,19,21)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNJVKSMNOFPOB-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CCC(CC1)(C2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CCC(CC1)(C2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-nitro-N-((4-(4-phenoxyphenyl)thiazol-2-yl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2949518.png)




![3-Cyclopropyl-5-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2949525.png)



![5-(4-fluorophenyl)-6-methyl-2-(1H-pyrrol-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2949530.png)

![3-[(Benzyloxy)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B2949532.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2949535.png)